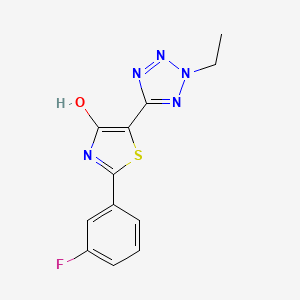
5-(2-Ethyltetrazol-5-yl)-2-(3-fluorophenyl)-1,3-thiazol-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Ethyltetrazol-5-yl)-2-(3-fluorophenyl)-1,3-thiazol-4-ol is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Ethyltetrazol-5-yl)-2-(3-fluorophenyl)-1,3-thiazol-4-ol typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Tetrazole Group: The tetrazole group can be introduced via a [2+3] cycloaddition reaction between an azide and a nitrile.
Fluorination: The fluorophenyl group can be introduced through nucleophilic aromatic substitution reactions using fluorinated reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the ethyl group.
Reduction: Reduction reactions could target the nitro group if present or reduce double bonds within the molecule.
Substitution: The fluorophenyl group may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or inhibitor in biochemical assays.
Medicine: Potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Use in the development of agrochemicals or materials science.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The tetrazole group is known to mimic carboxylic acids, potentially interacting with proteins in a similar manner.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Methyltetrazol-5-yl)-2-(3-chlorophenyl)-1,3-thiazol-4-ol
- 5-(2-Phenyltetrazol-5-yl)-2-(3-bromophenyl)-1,3-thiazol-4-ol
Uniqueness
The unique combination of the ethyltetrazole and fluorophenyl groups in 5-(2-Ethyltetrazol-5-yl)-2-(3-fluorophenyl)-1,3-thiazol-4-ol may confer distinct biological activities or chemical properties compared to its analogs.
Properties
Molecular Formula |
C12H10FN5OS |
|---|---|
Molecular Weight |
291.31 g/mol |
IUPAC Name |
5-(2-ethyltetrazol-5-yl)-2-(3-fluorophenyl)-1,3-thiazol-4-ol |
InChI |
InChI=1S/C12H10FN5OS/c1-2-18-16-10(15-17-18)9-11(19)14-12(20-9)7-4-3-5-8(13)6-7/h3-6,19H,2H2,1H3 |
InChI Key |
HOVUYEIYKRUBIF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1N=C(N=N1)C2=C(N=C(S2)C3=CC(=CC=C3)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



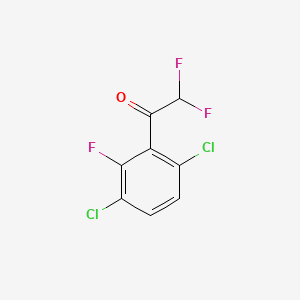
![4-[(2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino]-N,N-dimethylbenzamide](/img/structure/B14760882.png)
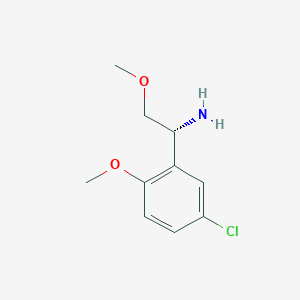
![4-[(3S,4R)-4-carboxy-3-pyrrolidinyl]benzoate](/img/structure/B14760896.png)



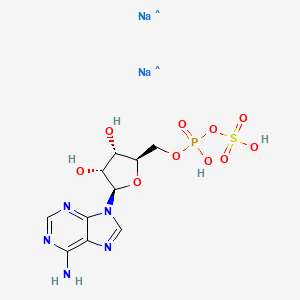
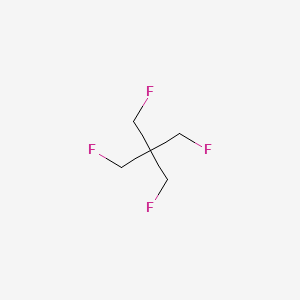
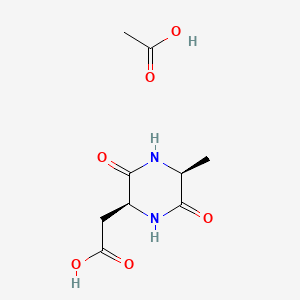


![tert-butyl 2-oxo-1-phenyl-1,7-diazaspiro[3.5]nonane-7-carboxylate;hydrochloride](/img/structure/B14760954.png)
